p55CDC protein is derived from mammalian cells, particularly those undergoing active division. It belongs to a family of proteins that are associated with cell cycle control, sharing homology with yeast proteins such as Cdc20 and Cdc4, which are known to play roles in mitotic processes. The amino acid sequence of p55CDC contains several repeats that are homologous to the beta subunit of G proteins, suggesting a potential role in mediating protein-protein interactions during cell cycle progression .
The synthesis of p55CDC protein involves standard eukaryotic protein synthesis pathways, which include transcription and translation processes.
The exact three-dimensional structure remains to be characterized through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
p55CDC participates in various biochemical reactions primarily related to cell cycle regulation:
These reactions highlight its dynamic role during cell division.
The mechanism by which p55CDC exerts its effects on the cell cycle involves several key processes:
While specific physical properties such as melting point or solubility are not widely reported for p55CDC due to its protein nature, general properties can be inferred:
p55CDC has significant applications in scientific research:
The discovery of p55CDC (also designated CDC20) emerged from investigations into mammalian cell cycle regulators in the mid-1990s. In 1994, Weinstein et al. identified p55CDC as a novel protein ubiquitously expressed in proliferating mammalian cell lines but absent in terminally differentiated cells. Initial characterization revealed its indispensable role in cell division: transfection of antisense p55CDC cDNA into Chinese Hamster Ovary (CHO) cells caused growth arrest, which was rescued only by compensatory sense-oriented expression [2]. Immunoprecipitation studies demonstrated that p55CDC formed complexes with kinase activity, peaking during mitosis. Though lacking intrinsic kinase domains, it associated with cell cycle-regulated kinases that phosphorylated substrates like α-casein and myelin basic protein. This activity profile distinguished it from classical cyclin-dependent kinases (CDKs), suggesting a unique regulatory function [2] [3]. By 1997, its phosphorylation, cell cycle-dependent expression (accumulating from G1/S through mitosis), and degradation via the ubiquitin-proteasome system were established, cementing its status as a critical mitotic regulator [3] [7].
Table 1: Key Initial Discoveries in p55CDC Characterization
Year | Discovery | Methodology | Reference |
---|---|---|---|
1994 | Identification as essential cell cycle protein in mammals | Antisense cDNA transfection in CHO | Weinstein et al. |
1994 | Association with kinase activity complexes (non-CDK) | Immunoprecipitation & kinase assays | Weinstein et al. |
1997 | Cell cycle-regulated expression (G1/S to M phase) and proteolytic degradation | Synchronized cell analysis | Weinstein (JBC) |
p55CDC exhibits profound evolutionary conservation across eukaryotes, sharing sequence and functional homology with cell division controllers in model organisms. Its primary structure contains seven WD40 repeats—a hallmark of β-propeller domains mediating protein-protein interactions. In Saccharomyces cerevisiae, two homologs were identified: Cdc20, essential for anaphase initiation, and Cdc4, involved in G1/S transition. Similarly, Drosophila Fizzy (homolog of Cdc20) regulates cyclin destruction during mitosis [1] [7]. Mutational studies in fission yeast (Schizosaccharomyces pombe) revealed that the p55CDC homolog Slp1 is indispensable for recovery from DNA damage and mitotic re-entry, genetically interacting with the master kinase p34cdc2 (CDK1) [4]. This conservation extends to functional domains: the WD40 repeats in p55CDC share >30% amino acid identity with yeast Cdc20, particularly in residues critical for substrate recognition and binding to the Anaphase-Promoting Complex/Cyclosome (APC/C) [7] [3]. Such homology underscores its ancestral role in cell cycle control.
Table 2: Evolutionary Homologs of p55CDC
Organism | Homolog | Function | Conservation Domain |
---|---|---|---|
H. sapiens | p55CDC/CDC20 | APC/C activation, spindle checkpoint | Full-length WD40 repeats |
S. cerevisiae | Cdc20 | Anaphase initiation, securin degradation | WD40 repeats (7 blades) |
D. melanogaster | Fizzy | Cyclin B ubiquitination, mitotic exit | C-terminal WD40 domain |
S. pombe | Slp1 | DNA damage recovery, p34cdc2 kinase regulation | N-terminal regulatory motifs |
p55CDC belongs to the WD40-repeat (WDR) protein superfamily, defined by tandem repeats of ~40 amino acids terminating in tryptophan-aspartate (WD) dipeptides. Structurally, these repeats fold into β-propellers, creating stable platforms for transient or sustained protein interactions. Among WDR subfamilies, p55CDC is classified as an APC/C activator alongside CDC20-like proteins (e.g., Cdh1). Its seven-bladed β-propeller recruits substrates like securin and cyclin B to the APC/C ubiquitin ligase, facilitating their degradation [3] [7] [8]. This distinguishes it from other WDR functional classes:
Table 3: WD40-Repeat Protein Classification Highlighting p55CDC
Functional Class | Example | Key Features | p55CDC Distinction |
---|---|---|---|
APC/C Activators | p55CDC, Cdh1 | β-propeller binds APC/C & substrates | Cell cycle-specific substrate delivery |
Signal Transducers | Gβ | Associates with Gγ & GPCR effectors | Lacks transmembrane association |
Transcriptional Co-factors | TAFII-100 | Scaffolds TFIID assembly | Not involved in basal transcription |
Chromatin Modifiers | Hat2 | Histone chaperone for acetyltransferases | No direct chromatin linkage |
p55CDC’s β-propeller structure enables it to nucleate multi-protein complexes, exemplified by its simultaneous binding to APC/C subunits (Cdc27, Cdc16), checkpoint proteins (Mad2), and kinases (Aurora B) [1] [3] [6]. This positions it as a central node integrating cell cycle progression, checkpoint signaling, and error correction.
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